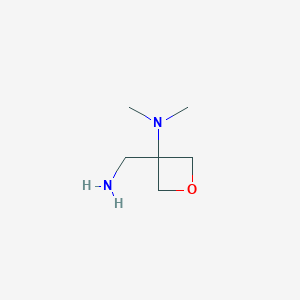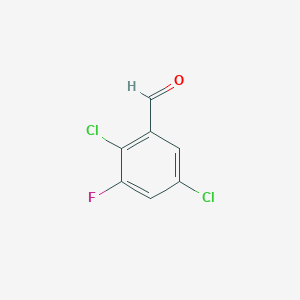
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is part of the isoquinolinone family, which is known for its diverse biological and pharmacological properties. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Métodos De Preparación
The synthesis of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one can be achieved through various methods. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency .
Análisis De Reacciones Químicas
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects . For example, it has been shown to disrupt biological membrane systems, leading to its antioomycete activity . The compound’s effects are mediated through its binding to specific molecular targets, altering their function and downstream signaling pathways .
Comparación Con Compuestos Similares
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin: This compound has similar structural features but with additional methoxy groups, which can influence its biological activity.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its methoxy group and isoquinolinone core make it a valuable compound for various research applications .
Propiedades
IUPAC Name |
6-methoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWDTKDEQPNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(=O)C2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diazaspiro[5.5]undecan-3-one](/img/structure/B6358695.png)
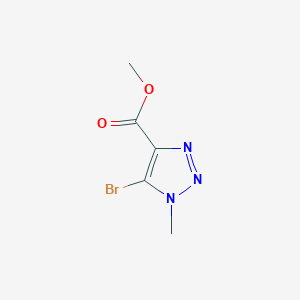
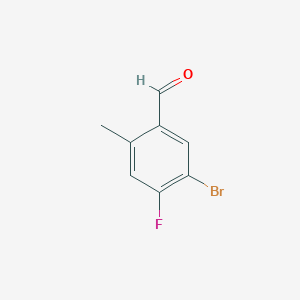
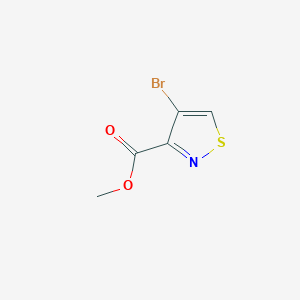


![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

